molecular formula C24H16N2O2S B14871704 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B14871704
M. Wt: 396.5 g/mol
InChI Key: OKYMPEXVDPRARA-UHFFFAOYSA-N
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Description

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, a thiazole ring, and a biphenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the thiazole ring, and the attachment of the biphenyl group. One common method involves the use of palladium-catalyzed C-H arylation reactions, which allow for the efficient introduction of aryl groups onto the benzofuran scaffold . The reaction conditions often include the use of palladium catalysts, ligands, and appropriate solvents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzofuran-2-carboxamide is unique due to the presence of the biphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for developing new drugs and materials with improved properties.

Properties

Molecular Formula

C24H16N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H16N2O2S/c27-23(22-14-19-8-4-5-9-21(19)28-22)26-24-25-20(15-29-24)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-15H,(H,25,26,27)

InChI Key

OKYMPEXVDPRARA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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